2,3-Difluoro-5-methoxy-benzoic acid methyl ester
Overview
Description
2,3-Difluoro-5-methoxy-benzoic acid methyl ester is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.16 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by a methoxy group. This compound is commonly used in organic synthesis and various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-methoxy-benzoic acid methyl ester typically involves the esterification of 2,3-Difluoro-5-methoxy-benzoic acid. One common method is the reaction of 2,3-Difluoro-5-methoxy-benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to yield the methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques ensures the consistent production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-5-methoxy-benzoic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Hydrolysis: The major product is 2,3-Difluoro-5-methoxy-benzoic acid.
Reduction: The major products depend on the specific reducing agent and conditions used.
Scientific Research Applications
2,3-Difluoro-5-methoxy-benzoic acid methyl ester is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-5-methoxy-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-benzoic acid
- 2,3-Difluoro-5-methoxy-benzoic acid
- 2,3-Difluoro-4-methoxy-benzoic acid
Uniqueness
2,3-Difluoro-5-methoxy-benzoic acid methyl ester is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of both fluorine and methoxy groups can enhance its stability and modify its electronic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
methyl 2,3-difluoro-5-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-5-3-6(9(12)14-2)8(11)7(10)4-5/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVATEXGIAACLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)F)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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